N-(3-(2,6-dimethylpiperidin-1-yl)-2-hydroxypropyl)-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide
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Overview
Description
“N-(3-(2,6-dimethylpiperidin-1-yl)-2-hydroxypropyl)-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide” is a complex organic compound that features a piperidine ring, a hydroxypropyl group, a methoxyphenyl group, and a methylbenzenesulfonamide moiety. Compounds with such structures are often studied for their potential pharmacological properties and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-(2,6-dimethylpiperidin-1-yl)-2-hydroxypropyl)-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidine Ring: Starting with a precursor that can form the piperidine ring through cyclization reactions.
Introduction of the Hydroxypropyl Group: This can be achieved through nucleophilic substitution reactions.
Attachment of the Methoxyphenyl Group: This step might involve electrophilic aromatic substitution.
Sulfonamide Formation: The final step would involve the formation of the sulfonamide group through sulfonation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxypropyl group.
Reduction: Reduction reactions might target the sulfonamide group.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
Biologically, it could be studied for its interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicine, compounds with similar structures are often investigated for their potential as therapeutic agents, particularly in the treatment of neurological disorders or as anti-inflammatory agents.
Industry
Industrially, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets could include enzymes, receptors, or ion channels, and the pathways involved might include signal transduction pathways or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxypropyl)-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide
- N-(3-(2,6-dimethylpiperidin-1-yl)-2-hydroxyethyl)-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide
Uniqueness
The uniqueness of “N-(3-(2,6-dimethylpiperidin-1-yl)-2-hydroxypropyl)-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide” lies in its specific combination of functional groups, which may confer unique pharmacological properties or reactivity compared to similar compounds.
Properties
IUPAC Name |
N-[3-(2,6-dimethylpiperidin-1-yl)-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O4S/c1-18-8-14-24(15-9-18)31(28,29)26(21-10-12-23(30-4)13-11-21)17-22(27)16-25-19(2)6-5-7-20(25)3/h8-15,19-20,22,27H,5-7,16-17H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPITQLJNRVYME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CC(CN(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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